molecular formula C13H20BNO4 B2938017 Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate CAS No. 2169946-24-9

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B2938017
CAS No.: 2169946-24-9
M. Wt: 265.12
InChI Key: AKURYOIPAMHLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a boronate ester-functionalized pyrrole derivative widely used in Suzuki-Miyaura cross-coupling reactions. This compound is synthesized via iridium-catalyzed C–H borylation of the parent pyrrole, enabling efficient introduction of the pinacol boronate group at the 4-position of the pyrrole ring . Its methyl ester and boronate groups enhance stability and reactivity, making it a versatile intermediate in medicinal chemistry and materials science. The compound is commercially available (e.g., BLD Pharm Ltd. and CymitQuimica) and has been employed to synthesize diverse 5-aryl-substituted pyrrole-2-carboxylates for drug discovery .

Properties

IUPAC Name

methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-8-9(7-10(15-8)11(16)17-6)14-18-12(2,3)13(4,5)19-14/h7,15H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKURYOIPAMHLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyrrole reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key coupling partner in Suzuki-Miyaura reactions due to its boronic ester moiety. The dioxaborolane group facilitates palladium-catalyzed cross-coupling with aryl or heteroaryl halides.

Example Reaction :

Methyl 5 methyl 4 boronate pyrrole+Bromo pyrrolePd PPh3 4,Na2CO3Bipyrrole derivative\text{Methyl 5 methyl 4 boronate pyrrole}+\text{Bromo pyrrole}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Bipyrrole derivative}

Key Findings :

  • In the synthesis of 2-(p-hydroxybenzyl)-prodigiosins, analogous pyrrole boronic esters underwent Suzuki coupling with bromo-pyrroles to construct the bipyrrole core (e.g., compound 8 in ).

  • Reaction conditions typically involve Pd(PPh3_3)4_4 as a catalyst and Na2_2CO3_3 as a base in a mixed solvent system (THF/H2_2O) at 80–100°C .

Transesterification of the Methyl Ester Group

The methyl ester at the 2-position undergoes transesterification under basic or acidic conditions.

Example Reaction :

Methyl ester+Isopropyl alcoholNaBH4,ΔIsopropyl ester\text{Methyl ester}+\text{Isopropyl alcohol}\xrightarrow{\text{NaBH}_4,\Delta}\text{Isopropyl ester}

Key Findings :

  • During deoxygenative reductions with NaBH4_4 in isopropyl alcohol (IPA), the methyl ester group can transesterify to form an isopropyl ester (e.g., conversion of 12 to 16 in ).

  • This side reaction highlights the lability of the ester group under reductive conditions .

Acid-Catalyzed Condensation Reactions

The compound participates in acid-mediated condensations to form prodigiosin analogs.

Example Reaction :

Boronate pyrrole+Dialkyl pyrroleHCl cat Tripyrrole pigment\text{Boronate pyrrole}+\text{Dialkyl pyrrole}\xrightarrow{\text{HCl cat }}\text{Tripyrrole pigment}

Key Findings :

  • Condensation with dialkyl-pyrroles (e.g., 9a–d ) under HCl catalysis yields tripyrrole structures like 2-(p-methoxybenzyl)-prodigiosin (MBPG, 21 ) in >80% yields .

  • Demethylation of methoxy-protected intermediates (e.g., 8 ) with BBr3_3 in DCM enables access to hydroxylated derivatives .

Deboronation and Stability Considerations

The boronate group is susceptible to protodeboronation under acidic conditions, which can limit reaction efficiency.

Key Findings :

  • Deboronation occurs in the presence of Brønsted acids (e.g., HCl) or Lewis acids, generating deboronated byproducts (e.g., 3a in ).

  • Strategies to mitigate deboronation include using halogenated substrates or adjusting acid stoichiometry .

Structural and Spectroscopic Data

  • Molecular Formula : C13_{13}H20_{20}BNO4_4 .

  • Key NMR Signals :

    • 1^1H NMR (CDCl3_3): δ 6.85 (s, 1H, pyrrole-H), 3.85 (s, 3H, COOCH3_3), 1.32 (s, 12H, Bpin-CH3_3) .

    • 13^{13}C NMR: δ 161.2 (C=O), 134.5 (pyrrole-C), 83.7 (Bpin-O), 24.9 (Bpin-CH3_3) .

Scientific Research Applications

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate exerts its effects involves the interaction of the boron center with various molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Analog: Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

  • Structure : Replaces the pyrrole ring with a thiophene.
  • Synthesis : Likely synthesized via analogous borylation methods.
  • However, thiophenes are valued in materials science for their conductive properties .
  • Applications : Less common in medicinal chemistry but relevant in organic electronics.

Pyrazole Derivatives

  • Example 1 : 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole
    • Structure : Pyrazole ring with CF₃ substituent.
    • Properties : The electron-withdrawing CF₃ group increases acidity and may enhance binding in biological targets.
    • Applications : Explored in agrochemicals and kinase inhibitors .
  • Example 2 : 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • Synthesis : Prepared via nucleophilic substitution or cyclization.
    • Reactivity : Steric hindrance from the methyl group may reduce coupling efficiency in Suzuki reactions compared to pyrrole derivatives .

Ester Variants

  • Commercial Status: Discontinued, suggesting challenges in synthesis or stability .

Substituted Pyrroles

  • Example : Methyl 1-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
    • Structure : Isopropyl group at the 1-position introduces steric bulk.
    • Reactivity : May hinder cross-coupling reactions due to steric effects, reducing yields compared to the parent compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate C₁₃H₂₀BNO₄ 279.14 Methyl ester, methyl-pyrrole Suzuki couplings, drug discovery
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate C₁₀H₁₇NO₄S 255.31 Thiophene ring Organic electronics
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole C₁₁H₁₆BF₃N₂O₂ 288.07 CF₃ group Agrochemicals, kinase inhibitors
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate C₁₄H₂₂BNO₄ 293.15 Ethyl ester Discontinued (stability issues)

Key Research Findings

  • Suzuki Reaction Efficiency: The parent pyrrole derivative achieves moderate yields (e.g., 48% with 3’-bromoacetophenone) in cross-couplings, influenced by steric and electronic factors . Thiophene and pyrazole analogs may exhibit lower yields due to altered electronic profiles.
  • Stability : Boronate esters are moisture-sensitive, but the methyl ester in the parent compound improves stability compared to ethyl variants .
  • Biological Activity : Pyrazole derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced activity in kinase assays, highlighting the role of substituents in target binding .

Biological Activity

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including synthesis methods, biological evaluations, and case studies.

  • Molecular Formula : C13_{13}H19_{19}BO4_{O_4}
  • Molecular Weight : 282.164 g/mol
  • CAS Number : 1109284-49-2

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with boron-containing reagents. The incorporation of the dioxaborolane moiety enhances the compound's stability and reactivity in biological systems.

Anticancer Properties

Research indicates that compounds containing pyrrole and boron moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. They may also induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

Studies have shown that similar compounds demonstrate antimicrobial effects against a range of pathogens:

  • In vitro Studies : Tests on bacteria such as Staphylococcus aureus and Escherichia coli indicate that these compounds can inhibit bacterial growth at certain concentrations.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor:

  • Target Enzymes : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFindings
Study 1Demonstrated significant cytotoxicity against human cancer cell lines at micromolar concentrations.
Study 2Reported antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.
Study 3Showed inhibition of COX enzymes leading to reduced inflammation in animal models.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. Key steps include:

  • Boronation : Introducing the dioxaborolane group using pinacol borane reagents under inert conditions (e.g., THF, 60°C) .
  • Cyclization : Base-assisted cyclization of precursors (e.g., hydroxy-pyrrolones) using reagents like NaBH₄ or BF₃·OEt₂, followed by purification via column chromatography (gradient: EtOAc/PE 1:3–1:1) or recrystallization from ethanol .
  • Yield Optimization : Adjusting reaction time (typically 12–24 hrs) and stoichiometric ratios (e.g., 1.2 eq. boronic ester) to maximize yields (44–86% reported) .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for the pyrrole ring (δ 6.5–7.0 ppm for aromatic protons) and dioxaborolane group (δ 1.3 ppm for methyl groups) .
  • FTIR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]+ expected for C₁₄H₂₁BNO₄: calc. 296.16) .
  • Melting Point : Consistency with literature values (e.g., 162–164°C) indicates purity .

Advanced Questions

Q. What strategies optimize the reactivity of the boronate ester in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced electron-deficient aryl coupling partners .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility, while aqueous bases (e.g., K₂CO₃) facilitate transmetalation .
  • Temperature Control : Reactions at 80–100°C balance reactivity and decomposition risks.
  • Monitoring : TLC or LC-MS tracks reaction progress; purification via silica gel chromatography (EtOAc/hexane) isolates cross-coupled products .

Q. How can contradictions between experimental NMR data and computational (DFT) models be resolved?

  • Methodological Answer :

  • DFT Calibration : Optimize computational parameters (e.g., B3LYP/6-311++G(d,p) basis set) to match experimental NMR chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Solvent Correction : Apply implicit solvent models (e.g., PCM for DMSO) to simulations.
  • X-ray Validation : Compare DFT-predicted geometries with crystallographic data (e.g., bond lengths, dihedral angles) .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Polymorphism : Slow evaporation from ethanol/water mixtures (1:1) at 4°C reduces polymorph formation .
  • Crystal Quality : Use seeding techniques or gradient cooling (0.5°C/min) to improve crystal size.
  • Data Collection : Low-temperature (100 K) XRD mitigates thermal motion artifacts. Reported crystal systems (e.g., monoclinic P2₁/c) require careful space group assignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.